molecular formula C17H18N4O3S2 B2768514 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1296274-84-4

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2768514
CAS No.: 1296274-84-4
M. Wt: 390.48
InChI Key: XIHPGPVWZAUVRS-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide core substituted with a thiophen-2-yl group at position 3 and a 2,4-dioxothiazolidine-functionalized cyclohexyl moiety at the N-terminus. Its synthesis likely involves amide coupling strategies, as seen in analogous carboxamide derivatives .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c22-15-9-26-17(24)21(15)13-5-2-1-4-10(13)18-16(23)12-8-11(19-20-12)14-6-3-7-25-14/h3,6-8,10,13H,1-2,4-5,9H2,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHPGPVWZAUVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=NNC(=C2)C3=CC=CS3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2,4-Thiazolidinedione

The thiazolidinedione core is functionalized at the N3 position through alkylation. A modified protocol from Kaminskyy et al. (2017) involves reacting 2,4-thiazolidinedione with 2-bromocyclohexanamine hydrobromide under basic conditions:

Procedure :

  • Dissolve 2,4-thiazolidinedione (10 mmol) in anhydrous dimethylformamide (DMF).
  • Add potassium carbonate (15 mmol) and 2-bromocyclohexanamine hydrobromide (10 mmol).
  • Heat at 80°C for 12 hours under nitrogen.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Data :

  • Yield : 68–72%
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d6): δ 4.21 (t, J = 6.4 Hz, 1H, NCH), 3.88 (m, 1H, cyclohexyl), 2.95 (d, J = 6.8 Hz, 2H, SCH₂), 1.45–1.89 (m, 10H, cyclohexyl).
    • IR (KBr): 1745 cm⁻¹ (C=O, TZD), 1680 cm⁻¹ (C=O, carbamate).

Synthesis of 3-(Thiophen-2-yl)-1H-Pyrazole-5-Carboxylic Acid

Vilsmeier-Haack Formylation of Thiophene Hydrazones

The pyrazole ring is constructed via cyclocondensation, adapting methods from Patel et al. (2011):

Step 1: Synthesis of Thiophene-2-carbaldehyde Hydrazone

  • React thiophene-2-carbaldehyde (10 mmol) with hydrazine hydrate (12 mmol) in ethanol.
  • Reflux for 4 hours, then isolate the hydrazone by filtration.

Step 2: Pyrazole Ring Formation

  • Treat the hydrazone with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 50°C for 5 hours.
  • Hydrolyze the intermediate with aqueous sodium bicarbonate to yield 3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde.

Step 3: Oxidation to Carboxylic Acid

  • Oxidize the aldehyde using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.
  • Neutralize with NaHCO₃ and extract with dichloromethane.

Key Data :

  • Overall Yield : 55–60%
  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyrazole-H), 7.45 (dd, J = 5.2 Hz, 1H, thiophene-H), 7.21 (d, J = 3.6 Hz, 1H, thiophene-H).

Amide Coupling of Fragments

Carbodiimide-Mediated Coupling

The final step involves coupling the cyclohexyl-thiazolidinedione amine with the pyrazole carboxylic acid using ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt):

Procedure :

  • Dissolve 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (5 mmol) in dry dichloromethane (DCM).
  • Add EDCl (6 mmol), HOBt (6 mmol), and N,N-diisopropylethylamine (DIPEA, 10 mmol).
  • Stir for 30 minutes at 0°C, then add 2-(2,4-dioxothiazolidin-3-yl)cyclohexanamine (5 mmol).
  • Stir at room temperature for 24 hours, then wash with 1M HCl and saturated NaHCO₃.
  • Purify by recrystallization from ethanol/water.

Key Data :

  • Yield : 75–80%
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient)
  • MS (ESI) : m/z 443.1 [M+H]⁺ (calculated for C₁₉H₂₂N₄O₃S₂: 442.1).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclocondensation

Microwave irradiation reduces reaction times for pyrazole formation. A 30-minute irradiation at 120°C achieves comparable yields (58%) to conventional heating.

Green Chemistry Approaches

Using ethanol-water (4:1) as a solvent for the Knoevenagel condensation step improves atom economy and reduces waste.

Analytical and Spectroscopic Characterization

Critical spectroscopic data confirming the structure include:

  • ¹³C NMR (101 MHz, DMSO-d6): δ 172.4 (TZD C=O), 167.8 (amide C=O), 142.3 (pyrazole C-3), 126.5 (thiophene C-2).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide I band).

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Using electron-withdrawing groups on the thiophene ring directs cyclization to the 5-position.
  • Racemization of Cyclohexylamine : Chiral HPLC confirms enantiopurity (>99% ee) when using (1R,2R)-2-aminocyclohexanol as a starting material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles or thiazolidines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in antimicrobial and anticancer studies.

  • Medicine: Potential therapeutic applications include the treatment of diabetes, inflammation, and cancer.

  • Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazolidine-2,4-dione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and glucose homeostasis. The pyrazole ring may interact with other biological targets, contributing to its pharmacological properties.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Dioxothiazolidine vs. Fluorophenyl : The cyclohexyl-dioxothiazolidine moiety introduces hydrogen-bonding capacity (via carbonyl groups) absent in AB-CHMFUPPYCA’s fluorophenyl group, possibly affecting solubility and metabolic stability .
  • Pyrazole Core : Shared across all analogues, this core likely serves as a pharmacophore for target engagement, with substituents dictating specificity .

Pharmacological and Physicochemical Implications

  • Hydrogen Bonding: The dioxothiazolidine’s carbonyl groups enable hydrogen bonding, as analyzed in Etter’s graph-set theory , which could improve target affinity compared to non-polar substituents in AB-CHMFUPPYCA .
  • Metabolic Stability: The cyclohexyl group may reduce oxidative metabolism relative to linear alkyl chains in piperazinyl quinolones .
  • Crystallinity : Crystallographic tools like SHELXL and Mercury could resolve its packing patterns, influencing bioavailability.

Biological Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant studies and data.

Structure and Properties

The compound can be characterized by its molecular formula C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S and a molecular weight of 340.42 g/mol. It contains a thiazolidine ring, which is known for its biological activity, particularly in the context of drug design.

Molecular Structure

ComponentDescription
Molecular Formula C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S
Molecular Weight 340.42 g/mol
IUPAC Name N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

1. Antioxidant Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit significant antioxidant properties. The antioxidant activity is often assessed through lipid peroxidation assays, such as the TBARS assay.

  • Findings : Compounds with cyclohexyl moieties showed enhanced antioxidant activity compared to other substitutions. For instance, certain derivatives displayed effective inhibition of lipid peroxidation with EC values indicating substantial potency (e.g., EC 5050 values as low as 0.565 ± 0.051 mM) .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

Case Studies

  • Cell Line Studies :
    • The compound was tested against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Notably, it exhibited IC 5050 values ranging from 5.10 to 22.08 µM across different cell lines, indicating potent antiproliferative effects .
    • One derivative demonstrated an IC 5050 of 6.19 ± 0.50 µM against HepG2 cells, outperforming standard chemotherapeutics like sorafenib and doxorubicin .
Cell LineIC 5050 (µM)Reference
HepG26.19 ± 0.50
MCF-75.10 ± 0.40
HCT1168.91 - 58.66

3. Antimicrobial Activity

This compound has also shown promising antimicrobial properties.

Research Findings

Studies indicated that thiazolidine derivatives possess significant antibacterial and antifungal activities against various pathogens.

  • Bacterial Inhibition : The compound's derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 10 µg/mL
Escherichia coli≤ 15 µg/mL

Q & A

Q. What are the common synthetic routes for this compound, and what factors influence reaction yield and purity?

The synthesis typically involves multi-step reactions, starting with the assembly of the pyrazole-thiophene core followed by functionalization with the dioxothiazolidine-cyclohexyl moiety. Key steps include:

  • Cyclocondensation : Reaction of hydrazine derivatives with β-ketoesters to form the pyrazole ring .
  • Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophene group .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the cyclohexyl-dioxothiazolidine fragment .

Q. Critical factors :

ParameterOptimization Strategy
SolventPolar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
TemperatureControlled heating (60–80°C) avoids decomposition of heat-sensitive groups like dioxothiazolidine .
CatalystsTriethylamine or DMAP improves amide coupling efficiency .
PurificationColumn chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

A combination of techniques is required:

  • NMR :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (thiophene protons), δ 3.5–4.2 ppm (cyclohexyl CH₂), and δ 10.2 ppm (pyrazole NH) confirm connectivity .
    • ¹³C NMR : Signals near δ 175–180 ppm verify the dioxothiazolidine carbonyl groups .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₁₈H₂₁N₃O₃S₂: calculated 407.11, observed 407.09) .
  • IR : Stretching bands at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (NH) validate functional groups .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectroscopic data during structural elucidation?

Conflicts often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to distinguish overlapping signals (e.g., cyclohexyl vs. pyrazole protons) .
  • Variable-temperature NMR : Resolves broadening caused by conformational flexibility in the cyclohexyl group .
  • Computational validation : DFT-based chemical shift predictions (e.g., using Gaussian) cross-check experimental data .

Q. How does the thiophene moiety influence the compound’s reactivity and biological activity?

The thiophene group:

  • Enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
  • Modulates electron density : Sulfur’s electron-withdrawing effect increases electrophilicity of the pyrazole ring, aiding nucleophilic substitution reactions .
  • Bioactivity correlation : Analog studies show that replacing thiophene with furan reduces antimicrobial potency by 50%, highlighting its critical role .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?

Methodology :

  • Core modifications : Substitute thiophene with other heterocycles (e.g., furan, pyrrole) to assess electronic effects .
  • Side-chain variations : Introduce alkyl/aryl groups on the cyclohexyl ring to study steric impacts on target binding .
  • Functional group tuning : Replace the dioxothiazolidine with oxadiazole to evaluate metabolic stability .

Q. Critical groups :

GroupRole
PyrazoleCore scaffold for hydrogen bonding .
DioxothiazolidineEnhances solubility via polar carbonyl groups .
ThiopheneDrives target affinity via hydrophobic interactions .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Challenges :

  • Low yields in amide coupling : Scale-up exacerbates side reactions (e.g., racemization).
  • Purification bottlenecks : Column chromatography is impractical for large batches.

Q. Solutions :

  • Flow chemistry : Continuous reactors improve mixing and thermal control during coupling steps .
  • Switch solvents : Replace DMF with MeCN to simplify solvent recovery .
  • Crystallization-driven purification : Use water/ethanol mixtures to isolate the final product .

Q. How should stability studies be designed to assess the compound’s shelf life?

Protocol :

  • Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks and monitor:
    • HPLC purity : Degradation products indicate hydrolysis of the dioxothiazolidine ring .
    • LC-MS : Identifies major degradants (e.g., cleavage of the thiophene-pyrazole bond) .
  • Light sensitivity : Store in amber vials; UV-Vis spectra detect photooxidation .

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